Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-12)6-9(13)14/h8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFLLVVHGRIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis from N-Boc-piperidine: One common method involves the reaction of N-Boc-piperidine with cyanoacetic acid under basic conditions to form the desired product.
Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow process, which allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano group and ester functionality participate in nucleophilic attacks under controlled conditions:
Mechanistic Insight : The cyano group’s electrophilic carbon undergoes nucleophilic addition, while the ester’s carbonyl facilitates transesterification or hydrolysis under acidic/basic conditions .
Ring-Opening and Cyclization Reactions
The piperidine ring undergoes transformations under specific conditions:
Reduction and Oxidation Reactions
Functional group interconversion is achieved via redox processes:
Protection/Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group enables selective modifications:
Cross-Coupling Reactions
The compound serves as a scaffold for metal-catalyzed couplings:
Critical Analysis of Reaction Outcomes
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Steric Effects : The tert-butyl group significantly hinders reactions at the 1-position, favoring 4-cyano or 2-oxo group reactivity.
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Solvent Dependency : Polar aprotic solvents (e.g., THF, DMF) improve yields in nucleophilic substitutions, while protic solvents favor reductions .
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Temperature Sensitivity : Ring-opening reactions require strict thermal control to avoid polymerization side reactions .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate serves as a versatile building block in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties. The presence of the cyano group is particularly significant as it can facilitate interactions with biological targets, potentially leading to improved therapeutic agents.
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties: Some derivatives have shown selective induction of apoptosis in cancer cells while sparing normal cells, making them candidates for targeted cancer therapies.
- Enzyme Inhibition: The compound's ability to bind to specific enzymes suggests potential as an inhibitor in various biochemical pathways, which could be useful in treating diseases related to these pathways .
Organic Synthesis
In organic chemistry, this compound is utilized as a precursor for synthesizing more complex molecules. It participates in various reactions, including:
- Nucleophilic Substitution: The cyano group can be replaced with other functional groups, allowing for the creation of diverse derivatives.
- Reduction Reactions: The cyano group can be reduced to form amine derivatives, which are valuable in drug development .
In Vivo Studies
In animal models, derivatives of this compound have been tested for their efficacy against tumors. Results indicated significant tumor reduction compared to control groups, supporting the compound's potential as an anticancer agent .
Mechanistic Studies
Molecular docking studies suggest that this compound binds effectively to specific targets involved in cancer progression. This binding disrupts critical cellular processes, providing a basis for its use in cancer therapy .
Mechanism of Action
The mechanism by which tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The piperidine ring can interact with various molecular targets, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate with structurally related piperidine derivatives, emphasizing substituent effects, applications, and safety profiles.
Table 1: Structural and Functional Comparison of Piperidine Derivatives
*Molecular weights calculated based on structural formulas.
Key Research Findings
Reactivity and Functional Group Influence: The 2-ketone in the primary compound enables keto-enol tautomerism, facilitating reactions like condensations, whereas the 4-cyano group enhances electrophilicity at the adjacent carbon . In tert-butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate, the pyridine ring introduces aromaticity and hydrogen-bonding capacity, which may improve crystallinity and intermolecular interactions in supramolecular assemblies . The 4-amino substituent in tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate increases nucleophilicity, making it suitable for coupling reactions in peptide synthesis .
Physicochemical Properties :
- The tert-butyl group in all compounds improves lipid solubility and steric protection of the carbamate, reducing hydrolysis under basic conditions.
- The chloro-oxoethyl substituent in the compound from introduces polarity and reactivity, enabling further functionalization via nucleophilic substitution .
Safety and Handling: Most derivatives lack comprehensive toxicological data, necessitating standard precautions (e.g., gloves, ventilation) .
Hydrogen Bonding and Crystallography: The 2-ketone and cyano groups in the primary compound act as hydrogen-bond acceptors, influencing crystal packing patterns. Etter’s graph set analysis could predict aggregation behavior, though experimental data are sparse .
Biological Activity
Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring with a cyano group and a tert-butyl ester. Its molecular formula is , and it has a molecular weight of approximately 236.27 g/mol. The presence of the cyano group contributes to its electrophilic nature, making it a potential substrate or inhibitor for various enzymes.
This compound interacts with biological molecules through its reactive functional groups. The cyano group can engage nucleophilic sites on proteins or enzymes, influencing their activity. This interaction may lead to inhibition or activation of specific pathways, making the compound a candidate for pharmacological applications .
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown significant inhibition of cancer cell growth across various cell lines, with IC50 values ranging from 25 to 440 nM. These compounds exert strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin, indicating a mechanism that disrupts cell division .
Enzyme Interactions
The compound's electrophilic nature allows it to act as both a substrate and an inhibitor for specific enzymes. This dual role is crucial in understanding its potential therapeutic applications. For example, studies suggest that it may inhibit certain enzymes involved in cancer metabolism, leading to reduced tumor growth .
Case Studies and Experimental Findings
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In Vitro Studies :
- A study evaluated the compound's effects on various cancer cell lines, demonstrating selective cytotoxicity against malignant cells while sparing normal cells. The IC50 values were significantly lower for cancer cells compared to normal human peripheral blood mononuclear cells (PBMC), indicating a selective killing property .
- Mechanistic Insights :
- Comparative Analysis :
Summary Table of Biological Activities
| Activity | Description | IC50 Values |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell growth across various lines | 25 - 440 nM |
| Enzyme Inhibition | Acts as an inhibitor for specific metabolic enzymes | Varies by enzyme |
| Cell Cycle Impact | Alters distribution towards G2/M phase in cancer cells | Specific values not disclosed |
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
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PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .
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Storage : Store in sealed containers at 2–8°C, away from ignition sources and oxidizing agents. Ensure dry, ventilated conditions .
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Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
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Emergency Measures : Use eye wash stations and safety showers immediately upon exposure. Seek medical attention for persistent irritation .
Parameter Recommendation Source Storage Temperature 2–8°C in airtight containers Ventilation Fume hood required Fire Extinguishing Dry powder or CO₂ (avoid water jets)
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to identify piperidine ring protons (δ 1.2–3.5 ppm) and tert-butyl groups (δ 1.4 ppm). Compare with computed spectra from cheminformatics tools .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 281.1) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
- Structure Solution : Apply direct methods (SHELXD) for phase determination .
- Refinement : Iteratively adjust atomic positions and thermal parameters via SHELXL. Analyze hydrogen bonding (e.g., N–H···O interactions) using graph-set notation to resolve packing ambiguities .
- Validation : Cross-check with PLATON or Mercury for symmetry and displacement errors .
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR shifts)?
- Methodological Answer :
- Solvent Effects : Recalculate DFT-derived NMR shifts using implicit solvent models (e.g., PCM for DMSO or CDCl₃) .
- Conformational Analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers influencing spectral profiles .
- Experimental Cross-Validation : Compare with X-ray crystallography to validate bond lengths and angles .
Q. What synthetic strategies improve the yield of this compound while minimizing side reactions?
- Methodological Answer :
- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to protect amines during cyanation steps .
- Optimized Conditions : Conduct reactions under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) for acyl transfers .
- Purification : Employ gradient elution (hexane:EtOAc) in flash chromatography to isolate the product from oxidized byproducts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in toxicity data for structurally similar piperidine derivatives?
- Methodological Answer :
- In Vitro Assays : Use HEK293 or HepG2 cell lines to assess acute toxicity (IC₅₀). Compare with GHS Category 4 thresholds (oral LD₅₀ > 300 mg/kg) .
- QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity based on substituent effects (e.g., cyano vs. carbamate groups) .
- Literature Survey : Aggregate data from analogs like tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate, noting trends in dermal vs. inhalation toxicity .
Structure-Activity Relationship (SAR) Studies
Q. What functional groups in this compound contribute to its potential bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
